molecular formula C15H22N2O4S B2370893 N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034582-02-8

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2370893
CAS No.: 2034582-02-8
M. Wt: 326.41
InChI Key: NWCPJOJEORGDHE-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes an isochroman ring, a sulfonamide group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide: A closely related compound with a similar structure.

    Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: Another compound with an isochroman ring and different functional groups.

Uniqueness

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-[methyl(methylsulfonyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16(15(18)10-17(2)22(3,19)20)9-14-8-12-6-4-5-7-13(12)11-21-14/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCPJOJEORGDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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